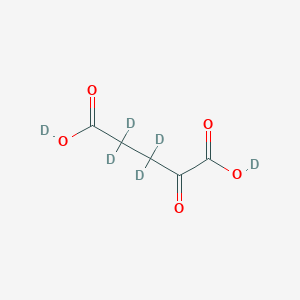

2-Ketoglutaric acid-d6

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXRSRHYNQIFN-DTDGFSOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)C(=O)O[2H])C([2H])([2H])C(=O)O[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745876 |

Source

|

| Record name | 2-Oxo(~2~H_4_)pentane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-86-7 |

Source

|

| Record name | 2-Oxo(~2~H_4_)pentane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo(2H4)pentane(2H2)dioic Acid: Structure, Properties, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo(2H4)pentane(2H2)dioic acid, a deuterated isotopologue of 2-oxopentanedioic acid (commonly known as α-ketoglutaric acid or α-KG), is a crucial tool in metabolic research and drug development. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its use as a tracer for elucidating complex biochemical pathways. The non-standard notation 2-Oxo(2H4)pentane(2H2)dioic acid is interpreted here as 2-oxopentanedioic-3,3,4,4-d4 acid with deuterated carboxylic acid groups, resulting in a hexadeuterated (d6) molecule. This stable isotope-labeled compound allows for the precise tracking of α-ketoglutarate's metabolic fate in various biological systems.

α-Ketoglutarate is a key intermediate in the citric acid cycle (Krebs cycle) and plays a central role in cellular energy metabolism, amino acid synthesis, and nitrogen transport.[1][2][3] It also functions as a critical signaling molecule, influencing a variety of cellular processes, including epigenetic regulation and hypoxia response.[1] The use of its deuterated form enables researchers to non-invasively monitor metabolic fluxes and pathway dynamics using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Chemical Structure and Properties

The structure of 2-Oxo(2H4)pentane(2H2)dioic acid is identical to that of α-ketoglutaric acid, with the exception of deuterium atoms replacing hydrogen atoms at the 3 and 4 positions of the pentane chain and in the two carboxylic acid functional groups.

Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of both the deuterated and non-deuterated forms of 2-oxopentanedioic acid for comparison.

| Property | 2-Oxopentanedioic Acid | 2-Oxo(2H4)pentane(2H2)dioic Acid (d6) | Reference(s) |

| IUPAC Name | 2-oxopentanedioic acid | 2-oxopentanedioic-3,3,4,4-d4,O,O'-d2 acid | [1] |

| Synonyms | α-Ketoglutaric acid, 2-Oxoglutaric acid | α-Ketoglutaric acid-d6, 2-Oxoglutaric acid-d6 | |

| Molecular Formula | C5H6O5 | C5D6O5 | |

| Molecular Weight | 146.10 g/mol | 152.14 g/mol | |

| Appearance | White crystalline powder | White to off-white solid | |

| Melting Point | 113-115 °C | 114-117 °C | |

| Water Solubility | High | High | |

| pKa1 | ~2.5 | Not reported | |

| pKa2 | ~4.7 | Not reported |

Synthesis and Characterization

The synthesis of 2-Oxo(2H4)pentane(2H2)dioic acid typically involves the use of deuterated precursors and specific reaction conditions to ensure high isotopic enrichment. A common strategy is to start from a deuterated succinic acid derivative and build the carbon chain, followed by oxidation to introduce the keto group.

Experimental Protocols

Synthesis of 2-Oxo(2H4)pentane(2H2)dioic Acid (Illustrative Protocol)

-

Preparation of Deuterated Succinyl Chloride: Commercially available succinic acid-d4 can be converted to its corresponding succinyl chloride-d4 using a standard chlorinating agent like thionyl chloride.

-

Arndt-Eistert Homologation: The succinyl chloride-d4 can be subjected to an Arndt-Eistert reaction to extend the carbon chain by one methylene group, yielding a deuterated β-keto ester.

-

Introduction of the Second Carboxylic Group: The resulting ester can then be reacted with a cyanide source, followed by hydrolysis, to introduce the second carboxylic acid group.

-

Deuteration of Carboxylic Acids: The final step would involve dissolving the product in D2O with a catalytic amount of acid or base to facilitate the exchange of the acidic protons with deuterium.

Note: This is a generalized scheme, and the actual synthesis would require careful optimization of reaction conditions, purification steps, and characterization to ensure the desired product with high isotopic purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and isotopic enrichment of 2-Oxo(2H4)pentane(2H2)dioic acid.

-

¹H NMR: In a fully deuterated (d6) sample, the proton signals corresponding to the C3 and C4 positions and the carboxylic acid protons would be absent. Residual proton signals can be used to determine the degree of deuteration.

-

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing information about their chemical environment and confirming their positions in the molecule.

-

¹³C NMR: The ¹³C spectrum will show characteristic shifts for the carbonyl and carboxyl carbons. The signals for the deuterated carbons (C3 and C4) will exhibit splitting due to coupling with deuterium (a triplet for each CD2 group) and a slight upfield shift compared to the non-deuterated compound.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the isotopic composition of the synthesized compound.

-

Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Dissolve the deuterated α-ketoglutarate in a suitable solvent (e.g., water or a water/acetonitrile mixture). For biological samples, a protein precipitation step followed by solid-phase extraction may be necessary.

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the transition of the deprotonated molecule [M-D]⁻ to specific fragment ions. For the d6 isotopologue, the parent ion would be at m/z 151.

-

Biological Role and Signaling Pathways

α-Ketoglutarate is a central node in metabolism, connecting the Krebs cycle with amino acid metabolism and other key pathways. Its deuterated form is invaluable for tracing these connections.

Key Signaling Pathways

1. mTOR Signaling Pathway: The mechanistic target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and metabolism. α-Ketoglutarate has been shown to influence mTOR signaling, although the exact mechanisms are still under investigation. Some studies suggest that α-KG can activate mTOR by replenishing the tricarboxylic acid (TCA) cycle and promoting amino acid synthesis.

Caption: α-Ketoglutarate's role in the mTOR signaling pathway.

2. AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio). α-Ketoglutarate can indirectly influence AMPK activation. By boosting the TCA cycle and ATP production, an increase in α-ketoglutarate can lead to a decrease in the AMP/ATP ratio, thereby reducing AMPK activation.

Caption: α-Ketoglutarate's influence on the AMPK signaling pathway.

3. Hypoxia-Inducible Factor (HIF-1α) Signaling: α-Ketoglutarate is an essential cofactor for prolyl hydroxylases (PHDs), the enzymes that mark the hypoxia-inducible factor-1α (HIF-1α) for degradation under normoxic conditions. In the absence of sufficient oxygen or α-ketoglutarate, PHDs are inactive, leading to the stabilization of HIF-1α and the activation of hypoxic response genes.

Caption: The role of α-Ketoglutarate in HIF-1α signaling.

Applications in Research and Drug Development

The primary application of 2-Oxo(2H4)pentane(2H2)dioic acid is as a metabolic tracer in studies utilizing Deuterium Metabolic Imaging (DMI) and other isotope tracing techniques.

Deuterium Metabolic Imaging (DMI)

DMI is an emerging non-invasive imaging modality that allows for the in vivo tracking of deuterated substrates and their metabolic products. This technique provides spatial and temporal information about metabolic fluxes, making it a powerful tool for studying diseases characterized by altered metabolism, such as cancer and metabolic syndrome.

Experimental Workflow for DMI with Deuterated α-Ketoglutarate:

Caption: A typical experimental workflow for Deuterium Metabolic Imaging (DMI).

By administering deuterated α-ketoglutarate, researchers can trace its entry into the TCA cycle and its conversion to other metabolites like glutamate and glutamine. This allows for the in vivo assessment of TCA cycle flux and the activity of related enzymes, providing insights into cellular respiration and biosynthesis.

Drug Development

In the context of drug development, deuterated α-ketoglutarate can be used to:

-

Assess Target Engagement: For drugs that target enzymes involved in α-ketoglutarate metabolism, tracking the flux of the deuterated tracer can provide a direct measure of target engagement and enzyme inhibition in vivo.

-

Elucidate Mechanisms of Action: By observing how a drug perturbs the metabolic network downstream of α-ketoglutarate, researchers can gain a deeper understanding of its mechanism of action.

-

Identify Biomarkers: Changes in the metabolic fate of deuterated α-ketoglutarate in response to drug treatment can serve as non-invasive biomarkers of drug efficacy or toxicity.

Conclusion

2-Oxo(2H4)pentane(2H2)dioic acid is a powerful and versatile tool for the quantitative analysis of cellular metabolism. Its use in advanced techniques like Deuterium Metabolic Imaging provides unprecedented insights into the dynamic nature of biochemical pathways in living systems. For researchers and professionals in drug development, this deuterated analog of α-ketoglutarate offers a unique opportunity to study disease mechanisms, assess drug efficacy, and identify novel therapeutic targets. As our understanding of the central role of metabolism in health and disease continues to grow, the importance of stable isotope tracers like 2-Oxo(2H4)pentane(2H2)dioic acid is set to increase significantly.

References

An In-Depth Technical Guide to the Synthesis and Purity of Deuterated Alpha-Ketoglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of deuterated alpha-ketoglutaric acid (d-AKG). Alpha-ketoglutaric acid (AKG) is a key intermediate in numerous metabolic pathways, including the Krebs cycle and amino acid metabolism. Its deuterated isotopologues are invaluable tools for metabolic research, mechanistic studies of enzymes, and as internal standards for quantitative analysis. This document details experimental protocols, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows.

Synthesis of Deuterated Alpha-Ketoglutaric Acid

The synthesis of deuterated alpha-ketoglutaric acid typically involves the exchange of protons for deuterons at the C3 and C4 positions of the carbon skeleton. This is often achieved through acid- or base-catalyzed isotopic exchange reactions in the presence of a deuterium source, such as deuterium oxide (D₂O). While a variety of methods can be employed, a common approach involves the use of a deuterated acid catalyst.

Representative Synthesis Protocol: Acid-Catalyzed Deuteration

This protocol describes a general method for the synthesis of α-ketoglutaric acid-3,3,4,4-d₄.

Materials:

-

Alpha-ketoglutaric acid

-

Deuterium chloride (DCl) in D₂O (e.g., 35 wt. %)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve alpha-ketoglutaric acid (1.0 eq) in a solution of DCl in D₂O.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with stirring. The reaction is typically monitored by ¹H NMR spectroscopy to follow the disappearance of the proton signals at the C3 and C4 positions. The reaction time can vary from several hours to days depending on the desired level of deuteration.

-

Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Extraction: Transfer the cooled solution to a separatory funnel and extract the product with anhydrous diethyl ether (3x volumes).

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the solution to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude deuterated alpha-ketoglutaric acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetone and benzene, to obtain the final product of high purity.[1][2]

Experimental Workflow for d-AKG Synthesis

Caption: A general workflow for the synthesis and purification of deuterated alpha-ketoglutaric acid.

Purity and Isotopic Enrichment Analysis

The purity of deuterated alpha-ketoglutaric acid is assessed based on two main criteria: chemical purity and isotopic enrichment. Various analytical techniques are employed to quantify these parameters.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the degree of deuteration by observing the reduction or disappearance of proton signals at the deuterated positions.

-

²H (Deuterium) NMR: Directly observes the deuterium signals, confirming the positions of deuteration and can be used for quantitative analysis of isotopic enrichment.

-

¹³C NMR: Provides information about the carbon skeleton and can be used to confirm the structure of the deuterated product.

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization (e.g., silylation) to increase the volatility of AKG. GC-MS provides information on both chemical purity and isotopic distribution by analyzing the mass-to-charge ratio of the fragments.[3][4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the analysis of non-volatile compounds like AKG. It can be used to determine the molecular weight of the deuterated product and quantify its isotopic enrichment.[3]

Experimental Protocols

2.2.1. NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the deuterated AKG sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For ¹H NMR in D₂O, a small amount of a reference standard like TSP (trimethylsilyl propionate) is added.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The degree of deuteration is calculated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-exchangeable proton signal (e.g., from an internal standard or a part of the molecule that is not expected to be deuterated).

-

²H NMR Acquisition: Acquire a ²H NMR spectrum to confirm the positions of deuteration.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to confirm the structural integrity of the molecule.

2.2.2. LC-MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a stock solution of the deuterated AKG in a suitable solvent (e.g., water/acetonitrile mixture). Prepare a series of dilutions for calibration.

-

Chromatographic Separation: Use a suitable HPLC column (e.g., C18) with an appropriate mobile phase (e.g., a gradient of acetonitrile in water with a modifier like formic acid) to separate the analyte from any impurities.

-

Mass Spectrometric Detection: Use an electrospray ionization (ESI) source, typically in negative ion mode, to detect the deprotonated molecule [M-D]⁻. The mass spectrometer is operated in full scan mode to observe the isotopic distribution or in selected ion monitoring (SIM) mode for quantification.

-

Data Analysis: The isotopic enrichment is determined by the relative intensities of the mass peaks corresponding to the different isotopologues. Chemical purity is determined by the peak area of the analyte relative to the total peak area of all detected components.

Quantitative Data Summary

The following tables summarize typical purity data for commercially available deuterated alpha-ketoglutaric acid.

Table 1: Isotopic Purity of Deuterated Alpha-Ketoglutaric Acid

| Compound | Isotopic Enrichment (atom % D) |

| α-Ketoglutaric acid-3,3,4,4-d₄ | > 98% |

| α-Ketoglutaric acid-d₆ | > 98% |

Table 2: Chemical Purity of Deuterated Alpha-Ketoglutaric Acid

| Compound | Chemical Purity | Analytical Method |

| α-Ketoglutaric acid-3,3,4,4-d₄ | > 98% | NMR, LC-MS |

| α-Ketoglutaric acid-d₆ | > 98% | NMR, LC-MS |

Biological Significance and Relevant Signaling Pathways

Alpha-ketoglutarate is a central node in metabolism, linking several key pathways. Deuterated AKG is instrumental in tracing the flux through these pathways.

Krebs Cycle (Tricarboxylic Acid Cycle)

AKG is a key intermediate in the Krebs cycle, a series of chemical reactions to release stored energy.

Krebs Cycle

Caption: The central role of alpha-ketoglutarate in the Krebs Cycle.

Amino Acid Metabolism

AKG is a key player in the synthesis and degradation of amino acids through transamination reactions, where it accepts an amino group from an amino acid to form glutamate.

Transamination Reaction

Caption: The role of alpha-ketoglutarate in amino acid transamination.

α-Ketoglutarate-Dependent Dioxygenases

AKG serves as a crucial co-substrate for a large family of non-heme iron dioxygenases that are involved in various processes, including collagen synthesis, fatty acid metabolism, and epigenetic regulation through histone and DNA demethylation.

α-KG Dependent Dioxygenase Activity

Caption: General mechanism of α-ketoglutarate-dependent dioxygenases.

Conclusion

Deuterated alpha-ketoglutaric acid is a powerful tool for researchers in various scientific disciplines. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for obtaining reliable and reproducible experimental results. This guide has provided an overview of these aspects, including representative experimental protocols and the biological context of AKG. The presented information is intended to serve as a valuable resource for scientists and professionals working with this important isotopically labeled compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Alpha-Ketoglutaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. Simultaneous quantitative determination of alpha-ketoglutaric acid and 5-hydroxymethylfurfural in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Stable Isotope Tracing in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Dynamics of Metabolism

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of the cellular state. However, a static snapshot of metabolite concentrations often falls short of revealing the intricate dynamics of metabolic pathways. Stable isotope tracing has emerged as a powerful technique to illuminate these dynamics by tracking the fate of atoms through biochemical networks.[1][2][3] By introducing molecules enriched with stable (non-radioactive) isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), researchers can trace the transformation of these labeled precursors into downstream metabolites.[2] This approach provides unparalleled insights into metabolic fluxes, pathway activities, and the reprogramming of metabolism in disease states and in response to therapeutic interventions.[4]

In the realm of drug development, stable isotope tracing is instrumental in elucidating mechanisms of action, identifying novel drug targets, and assessing drug toxicity and efficacy. By understanding how a drug candidate modulates specific metabolic pathways, researchers can gain a deeper understanding of its therapeutic effects and potential off-target impacts. This guide provides a comprehensive overview of the core concepts, experimental protocols, and data analysis strategies for leveraging stable isotope tracing in metabolomics.

Core Concepts of Stable Isotope Tracing

The fundamental principle of stable isotope tracing lies in the ability to distinguish between molecules containing naturally abundant isotopes (e.g., ¹²C) and those enriched with heavier, stable isotopes (e.g., ¹³C). Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate these molecules based on their mass-to-charge ratio or nuclear spin properties, respectively.

Commonly used stable isotopes in metabolic research include:

-

Carbon-13 (¹³C): Extensively used to trace the backbone of central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. Uniformly labeled glucose ([U-¹³C₆]-glucose) is a common tracer to monitor its conversion into various downstream metabolites.

-

Nitrogen-15 (¹⁵N): Employed to track the metabolism of nitrogen-containing compounds, such as amino acids and nucleotides.

-

Deuterium (²H): Used to trace a variety of metabolic pathways, including fatty acid and cholesterol synthesis.

The choice of the isotopic tracer is critical and depends on the specific metabolic pathway under investigation. For instance, to study glycolysis and the pentose phosphate pathway, researchers might use specifically labeled glucose molecules, such as [1,2-¹³C₂]-glucose.

Experimental Workflow for Stable Isotope Tracing

A typical stable isotope tracing experiment involves a series of well-defined steps, from tracer selection to data analysis. The following diagram illustrates a general experimental workflow.

Detailed Experimental Protocols

Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare culture medium containing the stable isotope-labeled tracer. For example, for ¹³C-glucose tracing, use glucose-free medium supplemented with a known concentration of [U-¹³C₆]-glucose.

-

Tracer Introduction: Remove the standard culture medium and replace it with the isotope-containing medium. The duration of labeling depends on the metabolic pathway of interest; for instance, glycolysis reaches isotopic steady state within minutes, while the TCA cycle may take a few hours.

Metabolite Extraction from Cultured Cells

This protocol is a widely used method for extracting polar metabolites from adherent cells.

-

Quenching Metabolism: After the desired labeling period, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium. Immediately add liquid nitrogen to the culture plate to quench all enzymatic activity.

-

Metabolite Extraction: Add a pre-chilled extraction solvent, typically 80% methanol in water, to the frozen cells. Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

-

Cell Lysis and Protein Precipitation: Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

-

Drying and Reconstitution: Dry the metabolite extract using a vacuum concentrator. The dried pellet can be stored at -80°C. Before analysis, reconstitute the pellet in a suitable solvent for the analytical platform (e.g., 50% methanol for LC-MS).

Data Presentation: Quantitative Analysis of Metabolic Fluxes

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of metabolites. An isotopologue is a molecule that differs only in its isotopic composition. For a metabolite with 'n' carbon atoms, labeling with ¹³C can result in M+0 (unlabeled), M+1, M+2, ..., M+n isotopologues. The relative abundance of these isotopologues provides a quantitative measure of the contribution of the tracer to that metabolite pool.

The following table presents hypothetical MID data for key metabolites in the TCA cycle after labeling with [U-¹³C₅]-glutamine in cancer cells, illustrating how the data can be structured for comparison.

| Metabolite | Isotopologue | Condition A (e.g., Control) | Condition B (e.g., Drug-Treated) |

| Citrate | M+0 | 15% | 25% |

| M+2 | 5% | 8% | |

| M+4 | 60% | 50% | |

| M+5 | 20% | 17% | |

| α-Ketoglutarate | M+0 | 10% | 20% |

| M+5 | 90% | 80% | |

| Succinate | M+0 | 20% | 35% |

| M+4 | 80% | 65% | |

| Fumarate | M+0 | 25% | 40% |

| M+4 | 75% | 60% | |

| Malate | M+0 | 30% | 45% |

| M+4 | 70% | 55% |

Data is presented as the percentage of the total pool for each metabolite and is for illustrative purposes.

This tabular representation allows for a clear comparison of metabolic shifts between different experimental conditions. For instance, a decrease in the M+4 and M+5 isotopologues of TCA cycle intermediates in the drug-treated condition could indicate that the drug inhibits glutamine entry into the cycle.

Visualization of Metabolic Pathways

Visualizing the flow of labeled atoms through metabolic pathways is crucial for interpreting the results of stable isotope tracing experiments. The following diagrams, generated using the DOT language, illustrate key pathways in central carbon metabolism.

Glycolysis

Tricarboxylic Acid (TCA) Cycle

Conclusion

Stable isotope tracing offers a dynamic and quantitative view of cellular metabolism that is unattainable through conventional metabolomics alone. This powerful technique is indispensable for understanding the metabolic adaptations in various diseases and for the development of novel therapeutics. By providing detailed insights into metabolic fluxes and pathway activities, stable isotope tracing enables researchers to identify metabolic vulnerabilities and to elucidate the mechanisms of drug action. As analytical technologies and computational tools continue to advance, the application of stable isotope tracing in metabolomics will undoubtedly continue to expand, driving new discoveries in basic research and accelerating the pace of drug development.

References

- 1. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. dspace.mit.edu [dspace.mit.edu]

Principles of Metabolic Flux Analysis Using Deuterium Tracers: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques central to metabolic flux analysis (MFA) using deuterium (²H or D) as a stable isotope tracer. It is designed to equip researchers with the foundational knowledge required to design, execute, and interpret deuterium-based MFA studies.

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of cellular metabolism by tracking the flow of atoms through metabolic pathways.[4] This is typically achieved by introducing stable isotope-labeled substrates (tracers) into a system and measuring their incorporation into downstream metabolites.[5] By analyzing the resulting isotope labeling patterns, researchers can infer the relative or absolute fluxes through various pathways.

The Role of Deuterium (²H) as a Tracer

While ¹³C-labeled compounds are the most common tracers for central carbon metabolism, deuterium, the stable isotope of hydrogen, has emerged as a valuable alternative and complementary tool. Deuterium can be introduced into biological systems through deuterated substrates, such as [6,6′-²H₂]glucose or [²H₃]acetate, or more globally through the administration of heavy water (²H₂O). The low natural abundance of deuterium (approximately 0.0115%) means there is minimal background signal, simplifying detection.

Deuterium-based MFA has found broad applications, from quantifying carbohydrate, lipid, and protein synthesis to non-invasively imaging metabolic processes in real-time. Its utility is particularly pronounced in drug discovery and development, where it can be used to probe a drug's effect on metabolic pathways or to improve a compound's pharmacokinetic profile through selective deuteration.

Core Principles of Deuterium Tracing

Isotope Incorporation and Detection

When a deuterium-labeled substrate is introduced, the deuterium atoms are incorporated into downstream metabolites through specific enzymatic reactions. For example, deuterium from heavy water (²H₂O) can be incorporated into C-H bonds during various enzymatic reactions across the metabolome. The extent and pattern of this deuterium incorporation can then be measured using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): MS-based methods, often coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), detect the mass shift that occurs when hydrogen is replaced by deuterium. High-resolution MS is crucial to distinguish the small mass difference between ²H and ¹³C isotopologues.

-

NMR Spectroscopy: Deuterium Magnetic Resonance Spectroscopy (DMRS) and Deuterium Metabolic Imaging (DMI) offer a non-invasive way to track the metabolic fate of deuterated compounds in real-time, even in vivo. The favorable MR characteristics of deuterium, such as short T1 relaxation times, provide good sensitivity without the need for water suppression techniques that complicate ¹H MRS.

The Kinetic Isotope Effect (KIE)

A key consideration in deuterium tracing is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger (6-10 times) than a carbon-hydrogen (C-H) bond. This can cause enzymatic reactions that involve the cleavage of a C-D bond to proceed more slowly than the corresponding C-H bond cleavage. While this effect can potentially alter metabolic fluxes, it is also the principle exploited in drug development to slow the metabolism of a drug at specific sites, which can improve its half-life and safety profile. When using deuterium as a tracer for flux analysis, it is important to be aware of the potential for KIE to influence the system being studied.

Comparison of Deuterium and ¹³C Tracers

Deuterium and ¹³C tracers offer distinct advantages and are often used in a complementary fashion. Heavy water (²H₂O), for instance, provides a global, system-wide labeling approach, while ¹³C-tracers enter at specific points in a pathway.

| Feature | Deuterium (²H) Tracers | ¹³C Tracers |

| Natural Abundance | Very low (~0.0115%) | Low (~1.1%) |

| Tracer Introduction | Substrate-specific (e.g., ²H-glucose) or global (²H₂O) | Primarily substrate-specific (e.g., ¹³C-glucose, ¹³C-glutamine) |

| Kinetic Isotope Effect | Can be significant, potentially altering fluxes | Generally considered negligible |

| Analytical Detection | MS, NMR (DMRS/DMI) | MS, NMR |

| Key Advantage | Enables non-invasive, real-time imaging (DMI); ²H₂O is simple and cost-effective for global labeling | Gold standard for central carbon metabolism; less complex interpretation |

| Key Challenge | Potential for KIE; H-D exchange with water can complicate analysis | Higher cost for some tracers; hyperpolarization needed for real-time NMR |

Experimental Design and Protocols

A successful MFA experiment relies on careful planning, from tracer selection to the final analytical measurement.

General Experimental Workflow

The workflow for a deuterium-based MFA study involves several key stages, from initial experimental design to the final calculation of metabolic fluxes.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Abundance Correction for Deuterated Metabolite Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for natural abundance correction in deuterated metabolite analysis. Accurate correction for the natural abundance of isotopes is critical for obtaining meaningful results in stable isotope tracing studies, which are instrumental in understanding metabolic pathways, fluxes, and the mechanism of action of drugs.

Core Principles of Natural Abundance Correction

In stable isotope tracing experiments, researchers introduce molecules enriched with a specific isotope (e.g., deuterium, ²H) to track their metabolic fate. However, all elements, including those in biological systems, exist as a mixture of naturally occurring isotopes. For instance, in addition to the most common light isotope of hydrogen (¹H, protium), there is a small but significant natural abundance of deuterium (²H). This means that even in the absence of an isotopic tracer, a given metabolite will have a population of molecules that contain one or more heavy isotopes, contributing to the M+1, M+2, etc., peaks in a mass spectrum.

Natural abundance correction is the process of computationally removing the contribution of these naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID) of a metabolite. This correction is essential to accurately determine the true enrichment of the isotopic tracer and to avoid misinterpretation of metabolic flux data.[1]

The natural abundances of the stable isotopes of key elements in biological systems are summarized in the table below.

| Element | Isotope | Mass (u) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 |

Data sourced from the IUPAC Periodic Table of the Isotopes.[2][3][4]

Experimental Workflow for Deuterated Metabolite Analysis

A typical workflow for a stable isotope tracing experiment using a deuterated tracer involves several key steps, from cell culture to data analysis. The following diagram illustrates the overall process.

References

A Technical Guide to 2-Oxo(2H4)pentane(2H2)dioic Acid: A Key Metabolic Tracer

This technical guide provides an in-depth overview of 2-Oxo(2H4)pentane(2H2)dioic acid, a deuterated form of 2-oxopentanedioic acid, commonly known as alpha-ketoglutaric acid (α-KG). This isotopically labeled compound is a critical tool for researchers, scientists, and drug development professionals in the study of cellular metabolism, signaling pathways, and nitrogen homeostasis. Its use as a metabolic tracer allows for the elucidation of complex biochemical processes in both health and disease.

Chemical Identifiers and Properties

2-Oxo(2H4)pentane(2H2)dioic acid is a stable, non-radioactive isotopologue of α-KG. The notation indicates the positions of deuterium atoms, though the most commonly available form is 2-Ketoglutaric acid-d6, where all six non-exchangeable hydrogen atoms are replaced with deuterium.

Table 1: Chemical Identifiers for 2-Oxo-1,5-pentanedioic Acid-d6 and its Unlabeled Analog

| Identifier | 2-Oxo-1,5-pentanedioic Acid-d6 | 2-Oxopentanedioic Acid (unlabeled) |

| Synonyms | This compound, α-Ketoglutaric Acid-d6, 2-Oxoglutaric Acid-d6 | α-Ketoglutaric acid, 2-Oxoglutaric acid, α-Oxopentanedioic acid[1] |

| CAS Number | 1173021-86-7[1][2][3] | 328-50-7[1] |

| Molecular Formula | C5D6O5 | C5H6O5 |

| Molecular Weight | 152.14 g/mol | 146.11 g/mol |

| InChI Key | KPGXRSRHYNQIFN-DTDGFSOZSA-N | KPGXRSRHYNQIFN-UHFFFAOYSA-N |

| PubChem CID | Not available | 51 |

| EC Number | Not available | 206-330-3 |

Table 2: Physicochemical Properties

| Property | This compound | 2-Oxoglutaric Acid (unlabeled) |

| Appearance | Solid | White to off-white crystalline powder |

| Melting Point | 114-117 °C | 115 °C |

| Isotopic Purity | ≥98 atom % D | Not Applicable |

| Chemical Purity | ≥99% (CP) | >99.0% |

| Solubility | Not specified, but expected to be similar to unlabeled | Highly soluble in water and polar solvents |

| pKa Values | Not specified, but expected to be similar to unlabeled | 2.47 (first carboxyl group), 4.82 (second carboxyl group) |

Role in Cellular Metabolism and Signaling

Alpha-ketoglutarate is a central hub in cellular metabolism, linking carbon and nitrogen metabolism. Its deuterated counterpart serves as an invaluable tracer to study these pathways.

The Krebs Cycle (Tricarboxylic Acid Cycle)

α-KG is a key intermediate in the Krebs cycle, a series of reactions that generate energy in the form of ATP. The cycle takes place in the mitochondria and is a final common pathway for the oxidation of carbohydrates, fats, and proteins.

Nitrogen Metabolism

α-KG is a primary nitrogen acceptor, playing a crucial role in ammonia detoxification and amino acid metabolism. It serves as the carbon skeleton for the synthesis of glutamate and glutamine, which are central to nitrogen transport and the synthesis of other amino acids.

Cellular Signaling

Recent research has highlighted the role of α-KG as a signaling molecule, particularly in the context of aging and metabolic diseases. It can influence key signaling pathways such as mTOR (mechanistic target of rapamycin), AMPK (AMP-activated protein kinase), and HIF-1α (hypoxia-inducible factor 1-alpha).

References

Commercial Suppliers of Deuterated Alpha-Ketoglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of deuterated alpha-ketoglutaric acid (α-KG), a critical metabolite and signaling molecule. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for metabolic research, drug discovery, and diagnostics. In addition to a comparative summary of commercial suppliers, this guide details relevant experimental protocols and key signaling pathways involving α-KG.

Commercial Availability of Deuterated α-Ketoglutaric Acid

The selection of a suitable commercial supplier for deuterated α-KG is critical for the success of isotopic tracing studies. Key factors for consideration include the degree and position of deuteration, chemical purity, isotopic enrichment, available formulations (e.g., free acid, salt), and lot-to-lot consistency. Below is a summary of major commercial suppliers and their deuterated α-KG product offerings.

| Supplier | Product Name | Degree of Deuteration | Isotopic Enrichment/Purity | CAS Number | Applications |

| Cambridge Isotope Laboratories, Inc. | α-Ketoglutaric acid (D6, 98%) | D6 | 98% Chemical Purity | 1173021-86-7 | Biomolecular NMR, Metabolism, Metabolomics[1][2] |

| MedChemExpress | 2-Ketoglutaric acid-d4 | D4 | Not specified | Not specified | Intermediate in the Krebs cycle, nitrogen assimilation[3] |

| 2-Ketoglutaric acid-d6 | D6 | Not specified | Not specified | Intermediate in the Krebs cycle, nitrogen assimilation[4] | |

| CDN Isotopes | 2-Oxo-1,5-pentanedioic Acid-d6 | D6 | 98 atom % D | 1173021-86-7 | Not specified |

| Santa Cruz Biotechnology | α-Ketoglutaric-d6 Acid | D6 | Not specified | 1173021-86-7 | Not specified |

| Toronto Research Chemicals | alpha-Ketoglutaric Acid-d6 | D6 | Not specified | 1173021-86-7 | Not specified |

Key Signaling Pathways Involving α-Ketoglutaric Acid

Alpha-ketoglutarate is a central node in cellular metabolism, participating in and influencing several critical signaling pathways beyond its well-known role in the Krebs cycle. Its availability can directly impact cellular processes ranging from energy homeostasis and epigenetic regulation to hypoxia response.

The Krebs Cycle (Tricarboxylic Acid Cycle)

The Krebs cycle is the primary metabolic pathway for the aerobic oxidation of carbohydrates, fatty acids, and amino acids to produce energy in the form of ATP. α-KG is a key intermediate in this cycle.

Hypoxia-Inducible Factor (HIF-1α) Signaling

Under normoxic conditions, α-KG acts as a crucial cofactor for prolyl hydroxylase domain (PHD) enzymes, which hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[5] This hydroxylation targets HIF-1α for proteasomal degradation. In hypoxic conditions, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus and activate genes involved in the adaptive response to low oxygen.

References

- 1. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

- 2. α-Ketoglutaric acid (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9476-0.1 [isotope.com]

- 3. benchchem.com [benchchem.com]

- 4. α-Ketoglutarate-dependent Enzymes in Breast Cancer and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]

Alpha-Ketoglutaric Acid-d6: An In-Depth Technical Guide to its Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutaric acid (α-KG), a pivotal intermediate in the tricarboxylic acid (TCA) cycle, stands at the crossroads of carbon and nitrogen metabolism.[1] Its deuterated isotopologue, alpha-ketoglutaric acid-d6 (AKG-d6), has emerged as a powerful tool in metabolic research, offering a non-radioactive, stable tracer to dissect the complexities of cellular metabolism. This technical guide provides a comprehensive overview of the applications of AKG-d6, with a focus on its use in isotope tracing studies, elucidation of signaling pathways, and its role in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of metabolic and signaling pathways are presented to facilitate a deeper understanding and practical application of this versatile research tool.

Core Applications of Alpha-Ketoglutaric Acid-d6 in Metabolic Research

AKG-d6 serves as a robust tracer for delineating the contributions of α-KG to various metabolic pathways. By replacing specific hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This enables researchers to trace the metabolic fate of α-KG and the downstream metabolites into which its backbone is incorporated.

Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing using AKG-d6, often in conjunction with other tracers like ¹³C-glucose or ¹³C-glutamine, allows for the precise measurement of metabolic fluxes—the rates of metabolic reactions.[4][5] This technique, known as metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite measurements alone.

Key applications of AKG-d6 in metabolic flux analysis include:

-

Tricarboxylic Acid (TCA) Cycle Dynamics: Tracing the entry and conversion of AKG-d6 within the TCA cycle provides quantitative data on the rates of oxidative and reductive carboxylation, offering insights into cellular energy status and biosynthetic activity.

-

Amino Acid Metabolism: AKG is a key precursor for the synthesis of glutamate and glutamine. AKG-d6 can be used to quantify the flux of carbon from the TCA cycle into the amino acid pool.

-

Nitrogen Metabolism: As a primary nitrogen scavenger, α-KG plays a crucial role in ammonia detoxification and the transport of nitrogen. While deuterium labeling of the carbon backbone does not directly trace nitrogen, it provides context for the carbon flux associated with nitrogen metabolism.

A generalized workflow for a stable isotope tracing experiment is depicted below.

Signaling Pathways Modulated by Alpha-Ketoglutarate

Beyond its central role in metabolism, α-KG acts as a critical signaling molecule, influencing a variety of cellular processes, including cell growth, proliferation, and differentiation. AKG-d6 can be employed to study how perturbations in α-KG levels or metabolism, for instance in response to drug treatment, impact these signaling networks.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism, responding to nutrient availability, including amino acids. α-KG can influence mTOR signaling through its role in amino acid synthesis and by modulating the cellular energy status. For example, α-KG is a precursor for glutamate and glutamine, which are known to activate the mTORC1 complex.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor, activated by high AMP/ATP ratios, which signify low energy status. α-KG can indirectly influence AMPK signaling. For instance, α-KG has been shown to inhibit ATP synthase, leading to an increase in the AMP/ATP ratio and subsequent activation of AMPK.

References

- 1. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Software applications toward quantitative metabolic flux analysis and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Alpha-Ketoglutarate in Nitrogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (α-KG), a pivotal intermediate in the Krebs cycle, holds a critical position at the crossroads of carbon and nitrogen metabolism. Its significance extends far beyond its role in cellular energy production; it is a key player in nitrogen homeostasis, acting as a primary nitrogen acceptor and transporter. This technical guide provides an in-depth exploration of the multifaceted role of α-KG in nitrogen metabolism, detailing its involvement in transamination and deamination reactions, the urea cycle, and as a crucial signaling molecule. This document is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the core biochemical pathways to support researchers, scientists, and drug development professionals in their investigation of nitrogen metabolism and the therapeutic potential of alpha-ketoglutarate.

Introduction: The Intersection of Carbon and Nitrogen Metabolism

Nitrogen, an essential component of amino acids, nucleotides, and other vital biomolecules, requires meticulous management within the cell to support growth and function while preventing the toxic accumulation of ammonia.[1][2][3] Alpha-ketoglutarate, a five-carbon dicarboxylic acid, serves as a critical link between the catabolism of carbon skeletons for energy and the assimilation and transport of nitrogen.[3][4] By accepting amino groups from the breakdown of amino acids, α-KG is converted to glutamate, a central hub for nitrogen distribution. This process not only detoxifies ammonia but also provides the building blocks for the synthesis of other amino acids and nitrogenous compounds. The concentration of α-KG itself acts as a sensor for the cell's nitrogen status, influencing metabolic pathways to maintain a balance between carbon and nitrogen utilization. Understanding the intricate mechanisms governed by α-KG is paramount for elucidating the pathophysiology of various metabolic disorders and for the development of novel therapeutic strategies.

Biochemical Roles of Alpha-Ketoglutarate in Nitrogen Metabolism

The central role of α-KG in nitrogen metabolism is executed through several key biochemical processes:

Transamination: The Reversible Transfer of Amino Groups

Transamination reactions, catalyzed by aminotransferases (also known as transaminases), are fundamental to amino acid metabolism. In these reactions, the alpha-amino group of an amino acid is transferred to α-KG, resulting in the formation of glutamate and the corresponding alpha-keto acid of the original amino acid. This reversible process allows for the interconversion of amino acids, directing nitrogen from various sources towards glutamate.

Caption: Transamination reaction showing α-KG as the amino group acceptor.

Oxidative Deamination: The Release of Ammonia

Glutamate, formed from α-KG through transamination, can undergo oxidative deamination catalyzed by glutamate dehydrogenase (GDH). This mitochondrial enzyme removes the amino group from glutamate as ammonia (NH₃), regenerating α-KG and producing NADH or NADPH. This reaction is a crucial step in the disposal of excess nitrogen and links amino acid catabolism to the electron transport chain for energy production. The reversibility of the GDH reaction also allows for the assimilation of ammonia into glutamate when nitrogen is needed for anabolic processes.

Caption: Oxidative deamination of glutamate by GDH to regenerate α-KG.

The Urea Cycle: Detoxification of Ammonia

The ammonia produced from oxidative deamination and other metabolic processes is highly toxic, particularly to the central nervous system. The urea cycle, primarily occurring in the liver, converts this excess ammonia into the much less toxic compound, urea, for excretion. α-KG plays an indirect but vital role in this process. The glutamate produced from α-KG can donate its amino group to oxaloacetate to form aspartate, one of the two nitrogen donors in the urea cycle. Furthermore, the regeneration of α-KG via glutamate dehydrogenase is essential to maintain the flow of nitrogen into the cycle.

Caption: Link between α-KG metabolism and the Urea Cycle.

Alpha-Ketoglutarate as a Nitrogen Sensor and Regulator

The intracellular concentration of α-KG serves as a critical indicator of the cell's nitrogen status. When nitrogen is limited, α-KG accumulates, signaling a surplus of carbon skeletons relative to available nitrogen. This accumulation can directly regulate the activity of key enzymes and signaling pathways. For instance, in Escherichia coli, high levels of α-KG inhibit enzymes involved in glucose uptake, thereby coordinating carbon and nitrogen metabolism. In eukaryotes, α-KG levels can influence the activity of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation. The mTOR pathway is activated by amino acids, and α-KG, as a precursor to glutamate and glutamine, can indirectly influence its activity.

Caption: α-KG as a central sensor of cellular nitrogen status.

Quantitative Data

The following tables summarize key quantitative data related to the role of α-KG in nitrogen metabolism.

Table 1: Alpha-Ketoglutarate Concentrations in Various Rat Tissues

| Tissue | α-KG Concentration (nmol/g wet weight) | Reference |

| Liver | 130 ± 20 | |

| Kidney | 90 ± 10 | |

| Brain | 70 ± 10 | |

| Heart | 40 ± 5 | |

| Skeletal Muscle | 20 ± 3 |

Table 2: Kinetic Parameters of Glutamate Dehydrogenase (GDH)

| Substrate | Km | Vmax | Organism/Tissue | Reference |

| Glutamate | Varies with [NAD(P)+] | - | Mouse Liver | |

| α-Ketoglutarate | - | - | Bovine Liver | |

| NAD+ | Lower Km | - | Mouse Liver | |

| NADP+ | Higher Km | - | Mouse Liver |

Note: Kinetic parameters for GDH are complex and subject to allosteric regulation. The provided data represents general findings.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of α-KG in nitrogen metabolism.

Quantification of Alpha-Ketoglutarate by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a robust method for the accurate quantification of α-KG in biological samples.

4.1.1. Sample Preparation

-

Tissue Homogenization:

-

Excise approximately 20-50 mg of tissue and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in 100-200 µL of ice-cold 80% methanol.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Cell Lysates:

-

Harvest approximately 2 x 10^6 cells and wash with ice-cold PBS.

-

Add 100 µL of ice-cold 80% methanol and vortex thoroughly.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Plasma/Serum:

-

To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex and incubate on ice for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

4.1.2. Derivatization (Optional, but can improve sensitivity and chromatographic performance)

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a solution of N-methyl imidazole in the presence of trifluoroacetic anhydride.

-

Optimize reaction time and temperature (e.g., 60-70°C for 30-90 minutes).

-

Extract the derivatized α-KG using methyl tertiary butyl ether.

4.1.3. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 or similar reverse-phase column (e.g., Zorbax SB C8, 4.6 x 75 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (depending on derivatization).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: For underivatized α-KG (negative mode): precursor ion m/z 145, product ion m/z 101. For derivatized α-KG (positive mode): precursor ion m/z 197.

-

4.1.4. Data Analysis

-

Construct a standard curve using known concentrations of α-KG.

-

Integrate the peak areas for α-KG in the samples.

-

Quantify the concentration of α-KG in the samples by comparing their peak areas to the standard curve.

Caption: Experimental workflow for α-KG quantification by LC-MS.

Glutamate Dehydrogenase (GDH) Activity Assay

This colorimetric assay measures GDH activity by monitoring the production of NADH.

4.2.1. Reagent Preparation

-

GDH Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Substrate Solution: 2 M L-Glutamate solution.

-

Cofactor Solution: 10 mM NAD⁺ solution.

-

Developer Solution: Contains reagents to react with NADH and produce a colored product.

-

NADH Standard Solution: 1 mM NADH for standard curve generation.

4.2.2. Sample Preparation

-

Tissue Homogenate: Homogenize ~50 mg of tissue in 200 µL of ice-cold GDH Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove debris.

-

Cell Lysate: Lyse ~1 x 10^6 cells in 200 µL of ice-cold GDH Assay Buffer. Centrifuge to remove debris.

-

Serum: Can be used directly, with appropriate dilutions.

4.2.3. Assay Procedure (96-well plate format)

-

NADH Standard Curve: Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

-

Sample and Control Wells: Add 5-50 µL of sample to wells and adjust the volume to 50 µL with GDH Assay Buffer. Include a positive control (purified GDH) and a blank (assay buffer only).

-

Reaction Mix: Prepare a reaction mix containing GDH Assay Buffer, Developer, and L-Glutamate solution.

-

Initiate Reaction: Add 100 µL of the Reaction Mix to each well.

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 450 nm at multiple time points (e.g., 0, 5, 10, 15, 30 minutes).

4.2.4. Data Analysis

-

Subtract the blank reading from all measurements.

-

Plot the NADH standard curve (absorbance vs. nmol NADH).

-

Calculate the rate of NADH production for each sample (change in absorbance per minute).

-

Convert the rate of absorbance change to GDH activity (U/L or mU/mg protein) using the standard curve. One unit of GDH is the amount of enzyme that generates 1.0 µmole of NADH per minute.

Aminotransferase (ALT/AST) Activity Assay

This colorimetric assay measures the activity of alanine aminotransferase (ALT) or aspartate aminotransferase (AST) by quantifying the pyruvate or oxaloacetate produced, respectively.

4.3.1. Reagent Preparation

-

Assay Buffer: Appropriate buffer for the specific aminotransferase.

-

Substrate Mix: Contains L-alanine and α-KG for ALT, or L-aspartate and α-KG for AST.

-

Enzyme Mix: Contains enzymes for the coupled reaction to produce a detectable signal.

-

Probe: A colorimetric or fluorometric probe that reacts with the product.

-

Standard Solution: Pyruvate or oxaloacetate for the standard curve.

4.3.2. Sample Preparation

-

Similar to the GDH assay, prepare tissue homogenates, cell lysates, or use serum/plasma samples.

4.3.3. Assay Procedure (96-well plate format)

-

Standard Curve: Prepare a series of pyruvate or oxaloacetate standards.

-

Sample and Control Wells: Add diluted samples to the wells.

-

Reaction Reagent: Prepare a reaction reagent containing the Assay Buffer, Substrate Mix, Enzyme Mix, and Probe.

-

Initiate Reaction: Add the Reaction Reagent to each well.

-

Incubation and Measurement: Incubate at 37°C for 30-60 minutes. Measure absorbance at the appropriate wavelength (e.g., 570 nm for colorimetric assays).

4.3.4. Data Analysis

-

Subtract the blank reading from all measurements.

-

Plot the standard curve (absorbance vs. concentration of product).

-

Determine the concentration of the product generated in each sample from the standard curve.

-

Calculate the aminotransferase activity based on the amount of product formed per unit time per volume or protein amount of the sample.

Caption: General workflow for colorimetric enzyme activity assays.

Conclusion

Alpha-ketoglutarate stands as a central and indispensable molecule in the intricate network of nitrogen metabolism. Its roles as a key substrate in transamination and deamination, a crucial link to the urea cycle, and a sensitive indicator of cellular nitrogen status underscore its importance in maintaining metabolic homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the complex regulatory mechanisms involving α-KG. A deeper understanding of these pathways holds immense potential for the development of novel therapeutic interventions for a range of diseases characterized by dysregulated nitrogen metabolism, including liver disease, inborn errors of metabolism, and cancer. The continued exploration of α-KG's multifaceted functions will undoubtedly pave the way for new frontiers in metabolic research and drug discovery.

References

- 1. Alpha-ketoglutarate, a key molecule involved in nitrogen circulation in both animals and plants, in the context of human gut microbiota and protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-ketoglutarate, a key molecule involved in nitrogen circulation in both animals and plants, in the context of human gut microbiota and protein metabolism | Lund University Publications [lup.lub.lu.se]

- 3. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

- 4. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]

Exploring Novel Metabolic Frontiers with Deuterated Alpha-Ketoglutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (AKG) is a pivotal metabolite, sitting at the crossroads of the Krebs cycle, amino acid metabolism, and a vast array of cellular signaling and regulatory processes. Its role extends beyond central carbon metabolism; it is an essential cofactor for a large family of dioxygenase enzymes, including prolyl hydroxylases (PHDs), TET enzymes involved in DNA demethylation, and Jumonji C (JmjC) domain-containing histone demethylases, thereby linking cellular metabolism to epigenetic regulation and gene expression. The strategic replacement of hydrogen atoms with deuterium in AKG opens up new avenues for investigating its metabolic fate and functional roles. This technical guide explores the burgeoning field of deuterated alpha-ketoglutarate, focusing on its application in tracing novel metabolic pathways, particularly in the context of cancer metabolism, and its potential to modulate enzyme activity through the kinetic isotope effect.

Data Presentation: The Kinetic Isotope Effect and Metabolic Tracing

The substitution of hydrogen with deuterium can significantly alter the rate of enzymatic reactions in which the cleavage of a C-H bond is rate-limiting. This phenomenon, known as the kinetic isotope effect (KIE), can be a powerful tool to probe enzyme mechanisms and modulate metabolic pathways. For α-ketoglutarate-dependent dioxygenases, the reaction involves the oxidative decarboxylation of AKG. While direct comparative kinetic data for deuterated AKG across a wide range of these enzymes is still an emerging area of research, the theoretical basis of KIE suggests a potential for altered enzyme kinetics.

A primary and novel application of deuterated AKG is in metabolic tracing, particularly in the context of isocitrate dehydrogenase (IDH) mutant cancers. In these cancers, the mutant IDH enzyme gains a neomorphic function, converting α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] The use of deuterated AKG allows for the direct, non-invasive tracking of this conversion in vivo using techniques like deuterium magnetic resonance spectroscopy (2H-MRS).

Table 1: Quantitative Data on Deuterated Alpha-Ketoglutarate Metabolism in IDH-Mutant Cells

| Parameter | Value | Cell Line/Model | Analytical Method | Reference |

| Source of 2-HG from Glutamine | ~80% | IDH1 mutant glioma | 13C-NMR Spectroscopy | [3] |

| Source of 2-HG from Glucose | ~20% | IDH1 mutant glioma | 13C-NMR Spectroscopy | [3] |

| D-2-HG Concentration in IDH1-R132H mutant tumor supernatants | 11.1 - 72.3 µM | Human glioma tissue | FRET-based sensor | [4] |

| D-2-HG Concentration in IDH1-wildtype tumor supernatants | Not detectable | Human glioma tissue | FRET-based sensor | |

| Reduction in 2-HG production from [3,3'-2H]-α-KG with IDHmut inhibitor | Significant | IDHmut cells | 2H-MRS |

Experimental Protocols

Synthesis of Diethyl-[3,3'-2H]-α-ketoglutarate

This protocol is adapted from established methods for the synthesis of α-ketoglutaric acid and its esters, incorporating a deuteration step.

Materials:

-

Diethyl succinate

-

Diethyl oxalate

-

Sodium ethoxide

-

Deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD)

-

Anhydrous ethanol

-

Anhydrous ether

-

Toluene

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

-

Deuteration of Diethyl Succinate:

-

In a round-bottom flask, dissolve diethyl succinate in a solution of NaOD in D₂O.

-

Reflux the mixture for several hours to allow for H/D exchange at the α-positions.

-

Monitor the extent of deuteration using ¹H NMR spectroscopy by observing the disappearance of the signal for the α-protons.

-

After completion, neutralize the solution with DCl in D₂O and extract the deuterated diethyl succinate with ether.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

-

Claisen Condensation:

-

Prepare a slurry of sodium ethoxide in anhydrous ether in a three-necked flask equipped with a stirrer and a reflux condenser.

-

Add diethyl oxalate to the slurry.

-

To this mixture, add the deuterated diethyl succinate and allow the reaction to proceed at room temperature for at least 12 hours.

-

-

Hydrolysis and Workup:

-

Hydrolyze the reaction mixture by adding water.

-

Separate the aqueous layer and acidify it with concentrated HCl.

-

Extract the resulting triethyl oxalylsuccinate (deuterated at one succinate α-position) with ether.

-

Dry the ethereal solution over anhydrous magnesium sulfate and evaporate the solvent.

-

-

Decarboxylation and Esterification:

-

Heat the crude triethyl oxalylsuccinate with aqueous HCl under reflux for 4 hours to achieve decarboxylation to α-ketoglutaric acid-d2.

-

Esterify the resulting deuterated α-ketoglutaric acid by refluxing with anhydrous ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) to yield diethyl-[3,3'-2H]-α-ketoglutarate.

-

Purify the final product by distillation under reduced pressure.

-

Cell Culture Protocol for Tracing Deuterated Alpha-Ketoglutarate Metabolism

This protocol outlines an experiment to trace the metabolism of deuterated AKG to deuterated 2-HG in IDH-mutant cancer cells.

Materials:

-

IDH1-mutant glioma cell line (e.g., U87-IDH1-R132H)

-

Wild-type control cell line (e.g., U87-IDH1-WT)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Diethyl-[3,3'-2H]-α-ketoglutarate (prepared as above or commercially sourced)

-

Non-deuterated diethyl-α-ketoglutarate (control)

-

Cell culture plates

-

LC-MS/MS system

Procedure:

-

Cell Culture:

-

Culture U87-IDH1-R132H and U87-IDH1-WT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing either diethyl-[3,3'-2H]-α-ketoglutarate (e.g., 1 mM) or non-deuterated diethyl-α-ketoglutarate (1 mM) as a control. Include an untreated control group.

-

Incubate the cells for various time points (e.g., 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding 80% methanol (ice-cold).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet protein and cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using an LC-MS/MS system.

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile.

-

Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific mass transitions for α-ketoglutarate, 2-hydroxyglutarate, and their deuterated isotopologues.

-

α-KG: m/z 145 -> 101

-

[3,3'-2H]-α-KG: m/z 147 -> 103

-

2-HG: m/z 147 -> 129

-

[2H]-2-HG: m/z 148 -> 130

-

-

Quantify the peak areas for each metabolite and its deuterated form to determine the extent of conversion.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Krebs Cycle, highlighting Alpha-Ketoglutarate as a central intermediate.

Caption: Regulation of HIF-1α by Prolyl Hydroxylases (PHDs) under normoxic and hypoxic conditions.

Caption: Workflow for tracing deuterated alpha-ketoglutarate to 2-hydroxyglutarate in IDH-mutant cells.

Conclusion

Deuterated alpha-ketoglutarate is a powerful new tool for exploring metabolic pathways and enzyme kinetics. Its primary novel application lies in the non-invasive tracing of the oncometabolite 2-hydroxyglutarate in IDH-mutant cancers, offering significant potential for diagnostics and monitoring therapeutic response. Furthermore, the inherent kinetic isotope effect of deuterium substitution provides a unique opportunity to probe the mechanisms of the vast family of α-ketoglutarate-dependent dioxygenases and potentially develop novel modulators of these critical enzymes. The experimental protocols and data presented in this guide provide a foundation for researchers to embark on their own investigations into the novel pathways and therapeutic potential of deuterated alpha-ketoglutarate. As research in this area continues to expand, we can expect further elucidation of the intricate roles of this key metabolite in health and disease.

References

- 1. Computational Investigations of Selected Enzymes From Two Iron and α–ketoglutarate–Dependent Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Imaging of Metabolic Reprograming in Mutant IDH Cells [frontiersin.org]

- 4. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Deuterated Alpha-Ketoglutaric Acid (d-α-KG) by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alpha-ketoglutaric acid (α-KG) is a crucial intermediate in the Krebs cycle and plays a central role in cellular energy metabolism, nitrogen transport, and as a cofactor for various enzymes. Deuterated analogs of α-KG are valuable tools in metabolic research and drug development, often used as tracers to study metabolic fluxes and pathway dynamics. This document provides a detailed protocol for the sensitive and specific quantification of deuterated α-KG in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The following diagram outlines the major steps for the quantification of deuterated α-KG from plasma samples.

Caption: Workflow for LC-MS/MS-based d-α-KG quantification.

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

Deuterated α-ketoglutaric acid (d-α-KG) standard

-

¹³C₅-α-ketoglutaric acid (¹³C₅-α-KG) as internal standard (IS)[1]

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

N-methyl imidazole (optional, for derivatization)

-

Trifluoroacetic anhydride (optional, for derivatization)

-

Human plasma (or other biological matrix)

Standard Solution and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of d-α-KG and ¹³C₅-α-KG in distilled water. Store at -20°C.

-